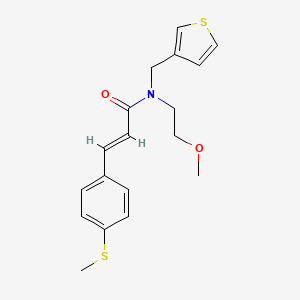

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide

描述

(E)-N-(2-Methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is a synthetic acrylamide derivative characterized by a substituted cinnamamide backbone. Its structure features:

- Dual N-substituents: 2-methoxyethyl and thiophen-3-ylmethyl, which enhance solubility and modulate steric/electronic properties.

- The (E)-configuration of the acrylamide double bond, critical for maintaining planar geometry and biological activity .

While direct synthetic or biological data for this compound are absent in the provided evidence, its structural analogs (e.g., arylacrylamides and N,N-dialkylacrylamides) suggest applications in anticancer, antimicrobial, or receptor-targeted therapies .

属性

IUPAC Name |

(E)-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-21-11-10-19(13-16-9-12-23-14-16)18(20)8-5-15-3-6-17(22-2)7-4-15/h3-9,12,14H,10-11,13H2,1-2H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHGXNKRVZUEAB-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=CSC=C1)C(=O)C=CC2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=C(C=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methylthio)benzaldehyde, thiophen-3-ylmethylamine, and (E)-3-bromoacrylic acid.

Condensation Reaction: The first step involves the condensation of 4-(methylthio)benzaldehyde with thiophen-3-ylmethylamine to form an imine intermediate.

Acrylamide Formation: The imine intermediate is then reacted with (E)-3-bromoacrylic acid under basic conditions to form the desired acrylamide compound.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

化学反应分析

Types of Reactions

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The acrylamide double bond can be reduced to form the corresponding saturated amide.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Saturated amide.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

相似化合物的比较

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The methylthio group in the target compound (4-position) and 12t (3-position) may influence binding affinity due to differences in steric hindrance and electronic distribution .

- N-Substitution : Dual alkyl/heteroaryl N-substituents (e.g., 2-methoxyethyl and thiophen-3-ylmethyl ) likely improve solubility compared to bulky sulfonamide or indole groups in analogs .

- Synthetic Routes : Most analogs employ EDCI/DCC-mediated coupling or cyclization reactions , suggesting scalable and reproducible methods for the target compound .

Physicochemical Properties

生物活性

(E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₉N₃O₂S₂

- Molecular Weight : 357.48 g/mol

- IUPAC Name : this compound

The compound features a methoxyethyl group, a methylthio-substituted phenyl ring, and a thiophene ring, which contribute to its unique biological properties.

The biological activity of this compound involves several mechanisms:

- Antitumor Activity :

-

Antimicrobial Properties :

- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The thiophene moiety is believed to enhance its interaction with microbial enzymes, leading to growth inhibition.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Inhibition of tumor cell proliferation | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine release |

Case Studies

- In Vitro Studies :

- In Vivo Efficacy :

-

Microbial Resistance :

- A study investigating the antimicrobial effects revealed that the compound was effective against multidrug-resistant strains of bacteria, indicating its potential utility in treating infections where conventional antibiotics fail.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(2-methoxyethyl)-3-(4-(methylthio)phenyl)-N-(thiophen-3-ylmethyl)acrylamide, and how can reaction conditions be optimized?

- The compound can be synthesized via a multi-step acrylamide formation. A typical approach involves coupling α,β-unsaturated carboxylic acids with amines under activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF, followed by purification via column chromatography . Optimization includes controlling solvent polarity (e.g., ethyl acetate/petroleum ether mixtures) and reaction temperature (e.g., ice-cooled conditions to minimize side reactions) . Monitoring via TLC (Rf values) ensures intermediate purity before final characterization .

Q. How can the structural identity and purity of this compound be validated?

- Use a combination of spectroscopic techniques:

- 1H/13C NMR : Confirm the (E)-stereochemistry of the acrylamide double bond (typically δ 6.3–7.5 ppm for vinyl protons) and methoxyethyl/thiophenmethyl substituents .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ ion) and compare with theoretical values .

- Elemental Analysis : Ensure stoichiometric agreement with the molecular formula (e.g., C, H, N, S content) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Initial screens include:

- In vitro cytotoxicity : Assess against cancer cell lines (e.g., MTT assay) .

- Antioxidant activity : Measure nitric oxide scavenging using Griess reagent or DPPH radical quenching .

- Anti-inflammatory potential : Evaluate inhibition of COX-2 or TNF-α in macrophage models .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains or antioxidant enzymes). Focus on modifying the methylthiophenyl or thiophenmethyl groups to improve hydrophobic interactions or hydrogen bonding . Molecular dynamics simulations can further assess stability in binding pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

- Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

- Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Validate results with orthogonal assays (e.g., apoptosis via flow cytometry alongside cytotoxicity data) .

- Compare IC50 values across multiple studies to identify outliers .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

- LC-MS/MS : Track degradation products in simulated biological fluids (e.g., pH 7.4 buffer) .

- FT-IR : Identify bond cleavage (e.g., amide C=O stretching at ~1650 cm⁻¹) .

- UV-Vis : Monitor absorbance shifts caused by structural changes (e.g., loss of conjugation) .

Methodological Considerations

Q. What chromatographic systems are optimal for separating stereoisomers or impurities?

- Use reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% formic acid) to resolve (E)/(Z)-isomers . For polar impurities, normal-phase silica gel with ethyl acetate/hexane mixtures is effective .

Q. How can reaction mechanisms for acrylamide formation be experimentally validated?

- Kinetic studies : Monitor reaction progress via in situ NMR or FT-IR to identify rate-determining steps (e.g., carbodiimide activation vs. nucleophilic attack) .

- Isotopic labeling : Introduce deuterium at the β-position of the acrylamide to track stereochemical outcomes .

Critical Analysis of Evidence

- Contradictions in synthetic yields (e.g., 64% vs. 69%) may stem from purification efficiency or starting material quality .

- Biological data variability highlights the need for standardized protocols (e.g., cell passage number, serum-free conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。